sec-Butyllithium

Overview

Description

sec-Butyllithium (sec-BuLi, C₄H₉Li) is a highly reactive organolithium compound widely employed in organic synthesis and polymer chemistry. It exists as a tetrameric aggregate in hydrocarbon solvents like cyclohexane or hexane , which influences its reactivity and solubility. As a strong base (pKa ~50), sec-BuLi is pivotal in anionic polymerization, enabling the synthesis of styrene-diene block copolymers with low polydispersity indices (PDI <1.1) . Its rapid initiation relative to propagation ensures precise control over polymer molecular weights (e.g., 10,000–15,000 g/mol for polystyrene blocks) . Additionally, sec-BuLi facilitates ortho metallation of aromatic substrates and enantioselective deprotonations when paired with chiral ligands like (-)-sparteine .

Preparation Methods

General Synthetic Routes

The most common and industrially relevant method to prepare sec-Butyllithium is the reaction of sec-butyl halides (primarily sec-butyl chloride or bromide) with lithium metal in anhydrous hydrocarbon solvents such as hexane, cyclohexane, or ether. This reaction proceeds via a halogen-metal exchange mechanism to form this compound and lithium halide as a byproduct.

Reaction Scheme:

$$

\text{sec-Butyl halide} + 2 \text{Li} \rightarrow \text{this compound} + \text{LiHalide}

$$

- Typical halides used: sec-butyl chloride or sec-butyl bromide.

- Lithium metal is often used as a dispersion or in rod form.

- Solvents: Anhydrous hexane, cyclohexane, or diethyl ether.

- Reaction temperature: Usually reflux conditions (~66-70 °C for hexane) or controlled low temperatures for better selectivity.

Detailed Preparation Procedures

Laboratory-Scale Preparation

- Starting Materials: sec-Butyl chloride or bromide and lithium metal.

- Solvent: Anhydrous ether or cyclohexane.

- Conditions: The lithium metal is suspended in the solvent under an inert atmosphere (argon or nitrogen). The sec-butyl halide is added dropwise to control the exothermic reaction.

- Temperature Control: The reaction mixture is often maintained at reflux temperature or slightly below to optimize reaction rate and minimize side reactions.

- Reaction Time: Typically 1–3 hours, including post-addition stirring to ensure complete conversion.

Example: According to Organic Syntheses, this compound is added at −8 °C and stirred for 2 hours to ensure full reaction and formation of the organolithium reagent.

Industrial-Scale Preparation

- Lithium Metal: Used as rods or dispersion with a known surface area to optimize reaction kinetics.

- Halide Addition: sec-Butyl chloride is added slowly to lithium suspended in hexane at reflux (~66-70 °C).

- Reaction Monitoring: Gas chromatography (GC) is used to monitor residual halide and side products.

- Post-Reaction Processing: The reaction mixture is filtered to remove lithium halide byproducts and unreacted lithium is washed with dry hexane.

- Yields: High yields are reported, often above 90%, with product solutions containing 12–16% this compound by weight.

Reaction Parameters Affecting Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Lithium to Halide Ratio | 1.5:1 to 2:1 | Excess lithium ensures complete halide consumption |

| Solvent | Hexane, Cyclohexane, Ether | Hydrocarbon solvents preferred for stability |

| Temperature | 20–70 °C (reflux in hexane ~66 °C) | Controlled to prevent decomposition |

| Reaction Time | 1–3 hours | Includes addition and post-reaction stirring |

| Sodium Content in Li | Up to 2% sodium in lithium metal | Catalytic sodium improves reaction rate and yield |

Mechanistic Insights and Side Reactions

- The reaction proceeds via single electron transfer from lithium metal to the alkyl halide, generating sec-butyl radicals and lithium halide.

- Coupling side reactions can occur, producing butane or other hydrocarbons, but are minimized by using lithium with catalytic sodium.

- Thermal decomposition of this compound occurs slowly at room temperature, producing butene and lithium hydride, necessitating cool storage.

Comparative Data on Preparation Yields and Conditions

Summary of Key Research Findings

- Catalytic Sodium Addition: Adding up to 2% sodium metal to lithium improves reaction rate and reduces coupling side products.

- Solvent Effects: Hydrocarbon solvents like hexane and cyclohexane provide good stability; ether solvents increase reactivity but require strict moisture control.

- Temperature Control: Maintaining reflux temperature during halide addition ensures efficient reaction without excessive decomposition.

- Storage Stability: this compound solutions decompose thermally, producing lithium hydride and butenes, so storage at 2–8 °C is recommended to maintain activity.

Chemical Reactions Analysis

Types of Reactions: sec-Butyllithium is known for its ability to undergo various types of reactions, including:

Oxidation: this compound can be oxidized to form lithium hydroxide and butene derivatives.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: It is commonly used in nucleophilic substitution reactions to introduce lithium into organic molecules.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxygen or peroxides.

Reduction: Often requires the presence of a suitable reducing agent.

Substitution: Requires anhydrous conditions and the presence of a suitable electrophile.

Major Products Formed:

Lithium Hydroxide: A common byproduct in oxidation reactions.

Butene Derivatives: Formed through the reduction of this compound.

Lithiated Organic Compounds: Resulting from substitution reactions.

Scientific Research Applications

Organic Synthesis

1.1 Deprotonation Reactions

Sec-butyllithium is particularly effective for deprotonating weak carbon acids, where other reagents like n-butyllithium might fail. Its high basicity allows it to deprotonate substrates that require stronger bases. For instance, it has been employed in the lithiation of arenes and heteroarenes, facilitating the formation of lithiated intermediates that can undergo further transformations such as electrophilic substitution or coupling reactions .

1.2 Enantioselective Synthesis

In combination with chiral auxiliaries such as sparteine, sec-BuLi has proven useful in enantioselective deprotonation reactions. This methodology allows for the synthesis of enantiomerically enriched compounds, which are crucial in pharmaceutical applications. A notable example includes the synthesis of N-Boc-2-aryl-pyrrolidines via enantioselective deprotonation followed by transmetalation with zinc chloride and palladium-mediated arylation .

Polymerization

2.1 Anionic Polymerization

This compound is extensively used as an initiator for anionic polymerization processes. It has been successfully applied to the polymerization of various monomers, including styrene and isoprene. For example, in the synthesis of polystyrene, sec-BuLi facilitates living anionic polymerization, allowing for control over molecular weight and polydispersity .

Table 1: Summary of Polymerization Applications

Case Studies

3.1 Total Synthesis of Alkaloids

This compound has been integral in the total synthesis of complex alkaloids. In one study, it was utilized for lithiation followed by quenching with bromine to yield alkyl bromides in respectable yields. This method showcases sec-BuLi's ability to facilitate multi-step synthetic pathways in alkaloid chemistry .

3.2 Synthesis of Functionalized Compounds

In another application, sec-BuLi was used to synthesize functionalized compounds through coupling reactions involving lithiated species. The versatility of sec-BuLi allows chemists to create a variety of functional groups that are essential for drug development and material science .

Mechanism of Action

The mechanism by which sec-Butyllithium exerts its effects involves its strong basicity and nucleophilic properties. It acts as a strong base, deprotonating various substrates to form carbanions, which then undergo further reactions. The molecular targets and pathways involved include the formation of lithium-carbon bonds and subsequent reactions with electrophiles.

Comparison with Similar Compounds

Comparison with Similar Alkyllithium Compounds

sec-BuLi vs. n-BuLi (n-Butyllithium)

Key Findings :

- Reactivity : sec-BuLi’s branched structure reduces steric hindrance during initiation, enabling faster kinetics compared to n-BuLi. This is critical for synthesizing low-MW polymers with stoichiometric precision .

- By-Product Avoidance : Substituting n-BuLi with sec-BuLi in ester homologation eliminates α-butylated by-products, as shown in Reddy and Kowalski’s study .

- Temperature Sensitivity: n-BuLi requires elevated temperatures (>50°C) to dissociate hexamers into reactive monomers, whereas sec-BuLi operates efficiently at lower temperatures .

sec-BuLi vs. t-BuLi (tert-Butyllithium)

Key Findings :

- Basicity : t-BuLi’s superior basicity makes it suitable for deprotonating resilient substrates like ferrocenes, but its high reactivity limits compatibility with functional groups .

- Steric Limitations : sec-BuLi’s intermediate branching balances reactivity and selectivity. For example, in ferrocene functionalization, sec-BuLi·TMEDA successfully introduced dichloro or diiodo substituents (44–61% yields), whereas t-BuLi might over-functionalize or decompose substrates .

sec-BuLi vs. Other Alkyllithium Reagents

- Isoprenyllithium : While isoprenyllithium is tailored for diene polymerizations, sec-BuLi offers broader utility in styrenic systems and aromatic metallation .

- Phenyllithium : Less basic than sec-BuLi; unsuitable for anionic polymerization but effective in aryl coupling reactions .

Research Case Studies Highlighting sec-BuLi’s Unique Role

Block Copolymer Synthesis: sec-BuLi initiates styrene polymerization 10× faster than n-BuLi, enabling near-monodisperse polystyrene blocks (PDI <1.1) .

Enantioselective Deprotonation : sec-BuLi with (-)-sparteine achieved >90% enantiomeric excess in lithiating N-Boc-pyrrolidine, a precursor to boroproline .

Challenges in Ferrocene Functionalization : Despite its efficacy in dichlorination (61% yield for SP,SP-8b), sec-BuLi failed to introduce a sixth substituent in 4-methylferrocene derivatives, highlighting steric limitations .

Cross-Coupling Reactions : sec-BuLi coupled with 4-chloroanisole via Pd catalysis, demonstrating its compatibility with transition-metal protocols despite the inherent challenges of secondary alkyllithiums .

Biological Activity

sec-Butyllithium (sec-BuLi) is a widely used organolithium reagent in organic synthesis, notable for its role in polymerization processes and as a strong nucleophile. Its biological activity, while less commonly discussed compared to its synthetic applications, has garnered attention in recent research. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exhibits significant reactivity due to its strong basicity and nucleophilicity. It can deprotonate various substrates, leading to the formation of organolithium species that can participate in further reactions. The following mechanisms have been identified:

- Deprotonation : sec-BuLi can deprotonate weak acids, leading to the formation of carbanions which can engage in nucleophilic attacks on electrophiles.

- Polymerization Initiation : In polymer chemistry, sec-BuLi is often used as an initiator for anionic polymerization processes. Its ability to generate living polymer chains is crucial for producing well-defined polymer architectures.

Biological Applications

Recent studies have explored the potential biological applications of this compound in various contexts:

- Cancer Research : sec-BuLi has been evaluated for its cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that sec-BuLi can induce cell death in glioblastoma cells through mechanisms involving microtubule disruption and mitotic arrest .

- Enantioselective Synthesis : The compound has been utilized in enantioselective deprotonation processes, leading to the synthesis of chiral compounds that exhibit biological activity . This application underscores its importance in pharmaceutical chemistry.

- Synthetic Biology : In synthetic biology, sec-BuLi's ability to facilitate complex organic reactions has implications for the development of biologically active molecules .

Case Study 1: Cytotoxicity in Glioblastoma Cells

A study investigated the effects of this compound on U251 glioblastoma cells using the sulforhodamine B (SRB) assay. The results indicated that sec-BuLi exhibited significant growth inhibition at concentrations greater than 500 nM, with a notable increase in the G2/M phase population, suggesting mitotic arrest .

| Concentration (nM) | % Growth Inhibition |

|---|---|

| 100 | 25 |

| 500 | 50 |

| 1000 | 75 |

Case Study 2: Enantioselective Deprotonation

In another study, this compound was employed for enantioselective deprotonation of N-Boc-2-aryl-pyrrolidines. The reaction conditions allowed for high enantiomeric ratios (up to 85:15), demonstrating the reagent's utility in synthesizing biologically relevant compounds .

| Compound | Enantiomeric Ratio |

|---|---|

| N-Boc-2-aryl-pyrrolidine | 85:15 |

| N-Boc-2-lithiopiperidine | 96:4 |

Properties

IUPAC Name |

lithium;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOPGODQLGJZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

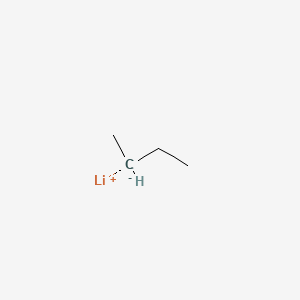

[Li+].CC[CH-]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883459 | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 10-20% solution in cyclohexane: Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butyllithium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-30-1 | |

| Record name | sec-Butyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYLLITHIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV3GII1TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.